2-Methoxy-3-oxo-2,3-diphenylpropyl 2-methylpropanoate
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Overview
Description
2-Methoxy-3-oxo-2,3-diphenylpropyl 2-methylpropanoate is an organic compound with a complex structure that includes methoxy, oxo, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-oxo-2,3-diphenylpropyl 2-methylpropanoate typically involves multi-step organic reactions. One common method includes the esterification of 2-methoxy-3-oxo-2,3-diphenylpropanoic acid with 2-methylpropanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-oxo-2,3-diphenylpropyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-methoxy-3-oxo-2,3-diphenylpropanoic acid.
Reduction: Formation of 2-methoxy-3-hydroxy-2,3-diphenylpropyl 2-methylpropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3-oxo-2,3-diphenylpropyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-oxo-2,3-diphenylpropyl 2-methylpropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its structural features allow it to bind to active sites of enzymes, altering their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-oxo-2,3-diphenylpropanoic acid
- 2-Methoxy-3-hydroxy-2,3-diphenylpropyl 2-methylpropanoate
- 2-Methoxy-3-oxo-2,3-diphenylpropyl acetate
Uniqueness
2-Methoxy-3-oxo-2,3-diphenylpropyl 2-methylpropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and oxo groups, along with the diphenyl structure, make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
136431-52-2 |
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Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2-methoxy-3-oxo-2,3-diphenylpropyl) 2-methylpropanoate |
InChI |
InChI=1S/C20H22O4/c1-15(2)19(22)24-14-20(23-3,17-12-8-5-9-13-17)18(21)16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3 |
InChI Key |
BEAHVOPULARXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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